molecular formula C6H10N2O B13979055 5-ethyl-N-methylisoxazol-3-amine

5-ethyl-N-methylisoxazol-3-amine

Cat. No.: B13979055
M. Wt: 126.16 g/mol
InChI Key: GXXNVJDKSMGITP-UHFFFAOYSA-N
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Description

5-ethyl-N-methylisoxazol-3-amine is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are of significant interest due to their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-methylisoxazol-3-amine typically involves the cycloaddition of nitrile oxides with alkynes. This (3 + 2) cycloaddition reaction is catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production of isoxazole derivatives, including this compound, often employs scalable and eco-friendly synthetic strategies. These methods aim to maximize yield while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-methylisoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazoles, amines, and oximes .

Scientific Research Applications

5-ethyl-N-methylisoxazol-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammation.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-ethyl-N-methylisoxazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-5-methylisoxazole
  • 5-methylisoxazole
  • 3,5-dimethylisoxazole

Uniqueness

5-ethyl-N-methylisoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isoxazole derivatives, it exhibits unique reactivity and potential therapeutic applications .

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

5-ethyl-N-methyl-1,2-oxazol-3-amine

InChI

InChI=1S/C6H10N2O/c1-3-5-4-6(7-2)8-9-5/h4H,3H2,1-2H3,(H,7,8)

InChI Key

GXXNVJDKSMGITP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NO1)NC

Origin of Product

United States

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